molecular formula C12H11NO2 B2488369 (2S)-2-Isoquinolin-6-ylpropanoic acid CAS No. 2248185-32-0

(2S)-2-Isoquinolin-6-ylpropanoic acid

Cat. No.: B2488369
CAS No.: 2248185-32-0
M. Wt: 201.225
InChI Key: DDKKHBSKWKYZIL-QMMMGPOBSA-N
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Description

(2S)-2-Isoquinolin-6-ylpropanoic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-6-ylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable propanoic acid derivative.

    Reaction Conditions: The isoquinoline is subjected to a Friedel-Crafts acylation reaction using a propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Isoquinolin-6-ylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Tetrahydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

(2S)-2-Isoquinolin-6-ylpropanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Isoquinolin-6-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar ring structure but lacking the propanoic acid moiety.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.

Uniqueness: (2S)-2-Isoquinolin-6-ylpropanoic acid is unique due to the presence of both the isoquinoline ring and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-isoquinolin-6-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKKHBSKWKYZIL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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